2-Bromo-3-phenylpropanenitrile
Overview
Description
2-Bromo-3-phenylpropanenitrile: is an organic compound with the molecular formula C9H8BrN . It is characterized by the presence of a bromine atom attached to the second carbon of a three-carbon chain, which is also connected to a phenyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with bromine in the presence of a suitable solvent such as carbon tetrachloride . The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as or .
Reduction: The nitrile group can be reduced to an amine using reagents like .
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in polar aprotic solvents.
Reduction: in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenylpropanenitriles.
Reduction: Formation of 3-phenylpropanamine.
Oxidation: Formation of 3-phenylpropanoic acid.
Scientific Research Applications
2-Bromo-3-phenylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The nitrile group can also participate in various reactions, such as reduction to amines, which can further interact with biological targets .
Comparison with Similar Compounds
3-Phenylpropanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-3-phenylpropanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
2-Bromo-3-phenylpropanoic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different chemical properties and applications.
Uniqueness: 2-Bromo-3-phenylpropanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-3-phenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCNNBFUMWEZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407072 | |
Record name | 2-bromo-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62448-27-5 | |
Record name | 2-bromo-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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